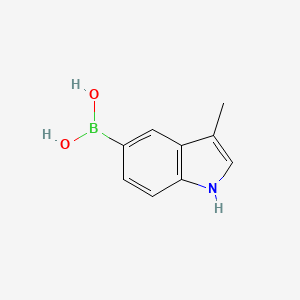

(3-methyl-1H-indol-5-yl)boronic acid

概要

説明

(3-methyl-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its role in various chemical reactions, particularly in the field of organic synthesis. The presence of both the indole and boronic acid moieties in its structure makes it a versatile intermediate in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1H-indol-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 3-methylindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of (3-methyl-1H-indol-5-yl)boronic acid, enabling the formation of carbon-carbon bonds with aryl/heteroaryl halides or triflates. Key factors influencing reaction efficiency include catalyst systems, bases, and steric effects from the methyl group at the indole’s 3-position.

Representative Reaction Pathway:

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst System | Base | Solvent | Yield (%) | Selectivity (C1’/C3) |

|---|---|---|---|---|---|

| 8 | Pd₂dba₃, dppf | K₂CO₃/NaH | DMSO | 98 | 46/54 |

| 11 | Pd₂dba₃, dppp | K₂CO₃/NaH | DMSO | 100 | 60/40 |

| 12 | Pd₂dba₃, XantPhos | K₂CO₃/NaH | DMSO | 100 | 21/79 |

Key Findings :

-

Ligand Effects : Bulky ligands like XantPhos favor C3-selectivity (79%) due to steric steering .

-

Solvent : Polar aprotic solvents (DMSO, DMF) enhance reaction rates compared to THF .

-

Base : Mixed bases (K₂CO₃/NaH) improve conversion by stabilizing intermediates .

Transition-Metal-Free Borylation

The compound participates in transition-metal-free borylation under mild conditions, though yields are typically lower. For example, reactions with tetrahydroxydiboron in aqueous media yield boronate esters .

Protodeboronation

Protodeboronation occurs under acidic or oxidative conditions, leading to indole derivatives. This side reaction is minimized by using stabilizing ligands or buffered conditions .

Esterification

The boronic acid forms pinacol esters to enhance stability and solubility :

Radical Reactions

In the presence of radical initiators (e.g., AIBN), the compound undergoes radical borylation with alkenes or alkynes :

Suzuki-Miyaura Mechanism

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronic acid transfers the indolyl group to Pd.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰.

Steric and Electronic Effects

The 3-methyl group on the indole ring:

-

Steric Hindrance : Directs coupling to less hindered positions (e.g., C5 over C3) .

-

Electronic Modulation : Electron-donating methyl group enhances nucleophilicity at C5 .

Table 3: Reactivity Comparison with Analogues

| Compound | Reactivity in Suzuki Coupling | Preferred Coupling Site |

|---|---|---|

| (3-Methyl-1H-indol-5-yl)BA | High (C5) | C5 |

| (1H-Indol-3-yl)boronic acid | Moderate | C3 |

| (3-Methyl-1H-indazol-5-yl)BA | Low | C5 (steric clash) |

Stability and Handling

科学的研究の応用

(3-methyl-1H-indol-7-yl)boronic acid and (3-methyl-1H-indol-5-yl)boronic acid are distinct organic compounds with applications in organic synthesis, medicinal chemistry, and biosensing . Boronic acids, including (3-methyl-1H-indol-7-yl)boronic acid, are known for forming carbon-carbon bonds through Suzuki-Miyaura coupling. Indole derivatives, such as indolylboronic acids, are associated with biological activities and applications in material chemistry .

(3-methyl-1H-indol-7-yl)boronic acid

(3-methyl-1H-indol-7-yl)boronic acid is an organic compound with a boronic acid functional group and an indole moiety; its molecular weight is approximately 175 g/mol. The methyl group at the 3-position of the indole ring influences its chemical properties and reactivity.

Applications:

- Organic Synthesis: It is a valuable intermediate in chemical processes, especially Suzuki-Miyaura coupling reactions.

- Medicinal Chemistry: Research suggests potential biological activities, such as anticancer and antimicrobial properties. Indole derivatives may exhibit activity against cancer cell lines and could be explored for therapeutic applications.

- Biosensors: It can form boronate esters with diols and may be used in biosensors to detect glucose and other carbohydrates.

Indolylboronic Acids

Indolylboronic acids have various applications in biological activities and material chemistry .

Synthesis:

- 3-Indolylboronic acid can be synthesized via the reaction of 3-bromoinodole with nBuLi followed by the addition of triisopropyl borate .

- Indolylboronic acid can be achieved from 3-methylindole utilizing the triborylation/C2-protodeboronation sequence in a one-pot manner .

This compound

This compound is a chemical compound with potential applications, as explored in various research studies [5, 7].

Applications:

作用機序

The mechanism of action of (3-methyl-1H-indol-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The indole moiety can participate in various electrophilic substitution reactions, facilitated by the electron-rich nature of the indole ring .

類似化合物との比較

Similar Compounds

- (3-methyl-1H-indol-2-yl)boronic acid

- (5-methyl-1H-indol-3-yl)boronic acid

- (3-methyl-1H-indol-7-yl)boronic acid

Uniqueness

(3-methyl-1H-indol-5-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the indole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .

生物活性

(3-Methyl-1H-indol-5-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and potential applications in drug delivery systems.

This compound, with the chemical formula , features a boronic acid functional group that is pivotal for its biological interactions. The indole structure contributes to its pharmacological properties, making it a valuable scaffold in drug design.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They function as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer cell proliferation.

Case Study:

A study highlighted that derivatives of boronic acids can inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. For instance, compounds with similar structures showed IC50 values in the nanomolar range (e.g., 6.74 nM) against multiple myeloma cells .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 6.74 | Proteasome inhibition |

| Compound B | 8.21 | Cell cycle arrest |

2. Antibacterial Activity

This compound has also been studied for its antibacterial properties. Boronic acids can act as bioisosteres of carbonyl groups found in β-lactams, allowing them to inhibit β-lactamases—enzymes produced by resistant bacteria.

Research Findings:

Recent studies have shown that certain boronic acid derivatives possess high affinity for class C β-lactamases, with Ki values as low as 0.004 µM . This suggests their potential as effective antibacterial agents against resistant strains.

| Compound | Ki (µM) | Target |

|---|---|---|

| Compound X | 0.004 | Class C β-lactamases |

| Compound Y | 0.008 | Class C β-lactamases |

3. Drug Delivery Systems

Boronic acids have been utilized in drug delivery systems due to their ability to form reversible covalent bonds with diols present in carbohydrates. This property enables targeted delivery and controlled release of therapeutic agents.

Application Example:

Boronic acid liposomes have been developed that facilitate triggered content release upon carbohydrate binding, demonstrating enhanced cellular uptake and therapeutic efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Studies indicate that while some derivatives show promising bioavailability and solubility profiles, further optimization is required to enhance their pharmacokinetic properties.

特性

IUPAC Name |

(3-methyl-1H-indol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJHTMTUVOSOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC=C2C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。